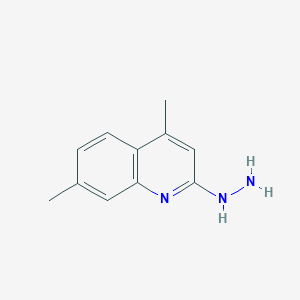

2-Hydrazinyl-4,7-dimethylquinoline

CAS No.:

Cat. No.: VC15982598

Molecular Formula: C11H13N3

Molecular Weight: 187.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13N3 |

|---|---|

| Molecular Weight | 187.24 g/mol |

| IUPAC Name | (4,7-dimethylquinolin-2-yl)hydrazine |

| Standard InChI | InChI=1S/C11H13N3/c1-7-3-4-9-8(2)6-11(14-12)13-10(9)5-7/h3-6H,12H2,1-2H3,(H,13,14) |

| Standard InChI Key | IVWUROKYXULFPS-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(C=C1)C(=CC(=N2)NN)C |

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

2-Hydrazinyl-4,7-dimethylquinoline features a quinoline backbone—a fused bicyclic system comprising a benzene ring and a pyridine ring—with a hydrazine (-NH-NH) group at position 2 and methyl groups at positions 4 and 7. The IUPAC name, (4,7-dimethylquinolin-2-yl)hydrazine, reflects this substitution pattern. Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 187.24 g/mol |

| Canonical SMILES | CC1=CC2=C(C=C1)C(=CC(=N2)NN)C |

| InChI Key | IVWUROKYXULFPS-UHFFFAOYSA-N |

| PubChem CID | 4738272 |

The hydrazine group enhances nucleophilic reactivity, enabling the compound to act as a ligand in metal coordination .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 2-hydrazinyl-4,7-dimethylquinoline typically proceeds via two steps:

-

Chlorination of 2-Hydroxy-4,7-dimethylquinoline:

Reaction with phosphorus oxychloride () converts the hydroxyl group to a chloride, yielding 2-chloro-4,7-dimethylquinoline . -

Hydrazine Substitution:

Refluxing the chloro derivative with hydrazine dihydrochloride () in ethanol replaces the chloride with a hydrazine group .

Optimization and Scalability

Industrial-scale production employs continuous flow reactors to enhance yield and purity. Microwave-assisted synthesis reduces reaction times, while solvent-free conditions align with green chemistry principles.

Coordination Chemistry and Metal Complexes

Ligand Behavior

The hydrazine and quinoline moieties enable 2-hydrazinyl-4,7-dimethylquinoline to act as a bidentate ligand, coordinating transition metals via the hydrazine nitrogen and quinoline ring nitrogen. Notable complexes include:

| Metal Ion | Complex Structure | Applications |

|---|---|---|

| Cu(II) | Octahedral geometry | Catalysis, antimicrobial agents |

| Ni(II) | Square planar geometry | Electrochemical sensors |

| Co(III) | Trigonal bipyramidal geometry | Magnetic materials |

These complexes exhibit enhanced stability and reactivity compared to free ligands, broadening their utility in materials science .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for pyridazinoquinolines—a class of molecules with reported anticonvulsant, anti-HIV, and anticancer properties .

Dye and Pigment Synthesis

Quinoline derivatives are integral to azodye production, where the hydrazine group facilitates coupling reactions with aromatic amines.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume